1-(Piperidin-4-yl)-4-propylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-yl-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-7-14-8-10-15(11-9-14)12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFJFFJSHSLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Piperidin 4 Yl 4 Propylpiperazine
Established Synthetic Pathways to the Core Structure
The synthesis of the 1-(Piperidin-4-yl)-4-propylpiperazine core structure is a multi-step process that relies on the strategic formation of its constituent piperidine (B6355638) and piperazine (B1678402) rings and the subsequent linkage and functionalization.
Precursor Synthesis and Intermediate Derivatization
The assembly of the core 1-(piperidin-4-yl)piperazine (B119527) scaffold is commonly achieved through reductive amination. A key precursor in this synthesis is N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone), a protected form of piperidin-4-one. chemicalbook.comgoogle.com This protection strategy is crucial to prevent unwanted side reactions at the piperidine nitrogen.
The synthesis typically begins with the reductive amination of N-Boc-4-piperidinone with a suitable piperazine, such as 1-propylpiperazine (B1297305). Alternatively, the reaction can be performed with piperazine itself to form the intermediate Boc-protected 1-(piperidin-4-yl)piperazine. The protecting Boc group is then removed under acidic conditions, often using hydrochloric acid in methanol, to yield the core intermediate, 1-(piperidin-4-yl)piperazine. chemicalbook.com
A general synthetic scheme is presented below:
Reductive Amination: N-Boc-4-piperidinone is reacted with 1-propylpiperazine in a solvent like dichloromethane, often in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120). google.comnih.gov
Deprotection: The resulting Boc-protected compound is dissolved in a solvent like methanol, and a strong acid, such as concentrated hydrochloric acid, is added to remove the Boc group, yielding the final product after neutralization and extraction. chemicalbook.com
Another approach involves first creating the piperidinyl-piperazine link and then adding the propyl group.
Intermediate Formation: N-Boc-4-piperidinone is reacted with an excess of piperazine.
Deprotection: The Boc group is removed to yield 1-(Piperidin-4-yl)piperazine. chemicalbook.com
N-Alkylation: The secondary amine on the piperazine ring is then alkylated using a propyl halide (e.g., 1-bromopropane) to furnish this compound. nih.gov
Table 1: Key Precursors in the Synthesis of 1-(Piperidin-4-yl)piperazine and its Core Intermediate
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| N-Boc-4-piperidinone | C10H17NO3 | Protected ketone for reductive amination to form the piperidine-piperazine link. |
| 1-Propylpiperazine | C7H16N2 | Amine source for direct formation of the final product via reductive amination. |
| Piperazine | C4H10N2 | Amine source for the formation of the 1-(Piperidin-4-yl)piperazine intermediate. |
| 1-(Piperidin-4-yl)piperazine | C9H19N3 | Core intermediate that can be subsequently alkylated to yield the target compound. |
Key Coupling Reactions Employed (e.g., N-alkylation, Buchwald-Hartwig)
N-Alkylation is a fundamental C-N bond-forming reaction and a straightforward method for introducing the propyl group onto the piperazine nitrogen of the 1-(piperidin-4-yl)piperazine intermediate. nih.gov This reaction typically involves treating the secondary amine with an alkylating agent like 1-bromopropane (B46711) or propyl iodide in the presence of a base to neutralize the acid byproduct. nih.govacs.org
Buchwald-Hartwig Amination represents a more advanced and versatile coupling reaction. rug.nl While direct alkylation is sufficient for synthesizing the propyl derivative, the Buchwald-Hartwig reaction is a powerful tool for creating analogues where an aryl or heteroaryl group is attached to the piperazine nitrogen. nih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or triflates) and amines. nih.govrsc.org In the context of this scaffold, it would involve coupling 1-(piperidin-4-yl)piperazine with an aryl halide. This methodology significantly broadens the scope of accessible analogues, allowing for the introduction of complex aromatic systems. organic-chemistry.org Recent advancements have led to protocols that can be performed under aerobic conditions and even without a solvent, enhancing the method's efficiency and environmental friendliness. nih.govorganic-chemistry.org
Table 2: Comparison of Key Coupling Reactions
| Reaction Type | Description | Typical Use Case for Scaffold | Advantages |
|---|---|---|---|
| N-Alkylation | Formation of a C-N bond by reacting an amine with an alkyl halide. | Synthesis of 1-(Piperidin-4-yl)-4-propyl piperazine from its core intermediate. | Operationally simple, readily available reagents. nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl/heteroaryl halide or triflate. | Synthesis of N-aryl or N-heteroaryl analogues of 1-(piperidin-4-yl)piperazine. | Broad substrate scope, high functional group tolerance, access to complex analogues. rug.nlnih.gov |
Derivatization Strategies for Analogues of this compound
The this compound scaffold contains two distinct nitrogen-containing rings, offering multiple sites for chemical modification to produce a wide array of analogues.
N-Alkylation and Reductive Amination Approaches on Piperazine and Piperidine Rings
Both the piperazine and piperidine rings contain secondary amine functionalities (one in the final product's piperidine ring, and one in the intermediate's piperazine ring) that are amenable to derivatization.
N-Alkylation and Reductive Amination on the Piperidine Ring: The secondary amine of the piperidine ring in this compound is a key site for modification.
N-Alkylation: This can be achieved by reacting the compound with various alkyl halides to introduce new substituents on the piperidine nitrogen. nih.gov
Reductive Amination: A more versatile method involves reacting the piperidine nitrogen with a wide range of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. nih.govresearchgate.net This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. This approach allows for the introduction of diverse alkyl, benzyl, and other functionalized groups. nih.gov
N-Alkylation on the Piperazine Ring: As discussed previously, the piperazine nitrogen is typically functionalized to create the target compound. However, starting from 1-(piperidin-4-yl)piperazine, a wide variety of substituents other than a propyl group can be introduced using N-alkylation or reductive amination to generate a library of N-substituted analogues. nih.govnih.gov
Intramolecular Cyclization and Ring Formation in Related Scaffolds
For the creation of more conformationally restricted analogues, intramolecular cyclization strategies can be employed. While not directly forming this compound, these methods are relevant for creating novel, related scaffolds. For instance, a palladium-catalyzed cyclization can be used for the modular synthesis of highly substituted piperazines from diamine components. organic-chemistry.org Another approach involves the reductive cyclization of dioximes, which can be formed from primary amines, to construct the piperazine ring. This method allows for the conversion of a primary amino group into a piperazine ring, offering a route to complex, C-substituted piperazine structures. nih.gov Such strategies could be adapted to precursors of the target molecule to generate rigid, bicyclic, or spirocyclic systems.
Functional Group Interconversions and Modifications
Functional Group Interconversion (FGI) is a critical strategy in medicinal chemistry for fine-tuning the properties of a lead compound. ub.eduyoutube.com It involves converting one functional group into another without altering the carbon skeleton. ub.edu For analogues of this compound that bear additional functional groups, FGI can be used to create further derivatives.
Common FGI transformations include:
Hydrolysis: An ester group on an analogue can be hydrolyzed to a carboxylic acid.
Amide Formation: The resulting carboxylic acid can be coupled with an amine to form an amide.
Reduction: A ketone can be reduced to a secondary alcohol, or an ester to a primary alcohol.
Oxidation: A primary alcohol can be oxidized to an aldehyde or a carboxylic acid.
For example, an analogue synthesized with a cyano group via a Strecker-type reaction on a piperidone precursor could have that nitrile hydrolyzed to a carboxylic acid, which could then be converted into an ester or an amide. researchgate.net Similarly, derivatization of the piperazine nitrogen with a UV-active group like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used for analytical purposes, demonstrating a specific type of functional group modification. jocpr.comresearchgate.net
Stereochemical Control in the Synthesis of Related Piperidine and Piperazine Derivatives
The stereochemical architecture of drug molecules is a critical determinant of their pharmacological activity. While this compound is an achiral molecule, the synthesis of chiral derivatives, where substituents are introduced on the piperidine or piperazine rings, necessitates precise control over stereochemistry. The development of stereoselective synthetic methods allows for the exploration of the structure-activity relationship (SAR) of chiral analogues, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.orgresearchgate.net The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, and numerous strategies have been developed to control the three-dimensional arrangement of atoms during their synthesis. rsc.orgdicp.ac.cn
The synthesis of enantiomerically enriched piperidines is a significant area of research, driven by their prevalence in pharmaceuticals and natural products. dicp.ac.cnnih.gov Key strategies involve the asymmetric reduction of pyridine (B92270) precursors, the use of chiral auxiliaries, and diastereoselective cyclization reactions.
One prominent method is the asymmetric hydrogenation of readily available pyridine derivatives. dicp.ac.cn This approach is valued for its efficiency and high level of enantiocontrol. For instance, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been shown to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This transformation introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cn Similarly, the asymmetric hydrogenation of certain pyridine derivatives using ruthenium(II) catalysts represents another key step in producing chiral piperidines. nih.gov A different approach involves a rhodium-catalyzed asymmetric reductive Heck reaction, which couples boronic acids with a dihydropyridine (B1217469) intermediate to generate 3-substituted tetrahydropyridines that can be subsequently reduced to the desired chiral piperidine. nih.gov
The use of chiral auxiliaries offers another reliable path. The N-(tert-butylsulfinyl) group has proven effective in directing the stereochemical outcome of reactions. Chiral N-(tert-butylsulfinyl)imines can undergo addition reactions with Grignard reagents, followed by intramolecular cyclization, to yield α-substituted piperidines with a high degree of diastereoselectivity. acs.org Diastereoselective cyclization is also a powerful tool, where stereocenters are established during the ring-forming step. The nitro-Mannich reaction followed by a reductive cyclization of the resulting amino acetals is one such method where the stereochemistry established in the initial Mannich reaction is carried through to the final piperidine product. nih.gov Furthermore, existing stereocenters can be inverted through epimerization under thermodynamic control to access different diastereoisomers, for example, converting a cis-substituted piperidine to its more stable trans counterpart. nih.govrsc.org
Table 1: Selected Methods for Stereocontrolled Synthesis of Piperidine Derivatives
| Method | Catalyst/Reagent | Substrate Type | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Transamination | Rhodium catalyst | Pyridinium salts | Reductive amination and cyclization | Excellent dr and ee | dicp.ac.cn |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst | Phenyl pyridine-1(2H)-carboxylate & boronic acids | Asymmetric carbometalation and reduction | High ee | nih.gov |
| Chiral Auxiliary Approach | Grignard reagents | N-(tert-butylsulfinyl)-bromoimine | Nucleophilic addition and intramolecular cyclization | 92:8 to 94:6 dr | acs.org |
| Diastereoselective Cyclization | - | Amino acetals from nitro-Mannich reaction | Reductive cyclization | High diastereoselectivity | nih.gov |
| Thermodynamic Epimerization | Potassium tert-butoxide | cis-Disubstituted N-benzyl piperidines | Inversion of stereocenter α to ester | Up to 95:5 dr (trans:cis) | nih.gov |
The synthesis of carbon-substituted chiral piperazines has been explored to expand the chemical space beyond the commonly seen N-substituted derivatives. rsc.orgrsc.org While less common, C-substituted piperazines offer new opportunities for modulating biological activity. researchgate.net
Asymmetric hydrogenation is a key strategy for accessing chiral piperazines. A facile method involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by N-alkylation, affording a range of chiral piperazines with enantiomeric excesses up to 96%. acs.orgacs.org Another effective approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which are versatile intermediates that can be converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org
Synthesizing piperazines from the chiral pool, particularly from α-amino acids, provides a reliable route to enantiomerically pure products. rsc.org This method allows for the construction of orthogonally protected, 2-substituted piperazines in a few steps. The key transformation in one such synthesis is an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and an in situ-generated vinyl sulfonium (B1226848) salt. rsc.org Diastereoselective cyclization reactions have also been developed. For example, the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines can be achieved through a cyclization pathway that proceeds via a transition state minimizing steric interactions, thereby favoring the formation of the cis product. rsc.org
Table 2: Selected Methods for Stereocontrolled Synthesis of Piperazine Derivatives
| Method | Catalyst/Reagent | Substrate Type | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium catalyst | N-alkylated pyrazinium salts | Hydrogenation of the pyrazine (B50134) ring | Up to 96% ee | acs.orgacs.org |
| Asymmetric Hydrogenation | Palladium catalyst | Pyrazin-2-ols | Hydrogenation to piperazin-2-one | Up to 90% ee | dicp.ac.cnrsc.org |
| Chiral Pool Synthesis | - | α-Amino acids | Aza-Michael addition of a derived chiral diamine | Enantiomerically pure | rsc.org |
| Diastereoselective Cyclization | DEPBT | Linear peptide precursors | Cyclization favoring a pseudoequatorial substituent | High (for cis-isomers) | rsc.org |
| Photoredox Cyclization | Iridium photocatalyst | Amino-acid-derived diamine and aldehydes | Decarboxylative cyclization | - | mdpi.com |
Structure Activity Relationship Sar Studies of 1 Piperidin 4 Yl 4 Propylpiperazine and Its Analogues
Elucidation of the Pharmacophoric Role of the Piperidine (B6355638) and Piperazine (B1678402) Moieties
The piperidine and piperazine rings form the core scaffold of 1-(piperidin-4-yl)-4-propylpiperazine and are crucial for its pharmacological activity. These nitrogen-containing heterocyclic moieties serve as a central anchoring point for interactions with various receptors. The basic nitrogen atoms within these rings are key pharmacophoric features, capable of forming ionic bonds or hydrogen bonds with acidic residues in the binding pockets of target proteins mdpi.comnih.gov.
Pharmacophore models for many piperidine and piperazine-containing ligands, particularly those targeting aminergic G protein-coupled receptors (GPCRs) and sigma receptors, typically feature a basic amine center linked to hydrophobic regions mdpi.comnih.gov. In the case of this compound, the piperidine and piperazine nitrogens can fulfill this role as the basic core.
Studies comparing piperidine and piperazine analogues have revealed the distinct contributions of each ring to receptor affinity and selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity. Replacing the piperidine with a piperazine ring in one analogue resulted in a significant drop in affinity for the σ1 receptor, while the affinity for the H3 receptor was not significantly affected mdpi.com. This suggests that the piperidine ring is a key determinant for σ1 receptor interaction in that particular chemical series.
The piperazine moiety, with its two nitrogen atoms, offers a different pharmacokinetic and pharmacodynamic profile compared to the single nitrogen of the piperidine ring. The second nitrogen atom in the piperazine ring can influence properties such as pKa, solubility, and the potential for additional interactions with the target receptor nih.gov. For example, in a series of antipsychotic agents, the presence of either a piperidine or a piperazine ring, when attached to various heterocyclic groups, was found to potentiate the antipsychotic activity, indicating the fundamental role of these basic moieties in interacting with dopamine (B1211576) and serotonin (B10506) receptors ijrrjournal.comnih.gov.
Furthermore, the conformational flexibility of the piperidine and piperazine rings allows them to adopt different spatial arrangements, which can be crucial for fitting into the specific topology of a receptor's binding site. The chair conformation is the most stable for both rings, but the presence of substituents can influence the preferred conformation and the orientation of these substituents, thereby affecting biological activity nih.gov.
Influence of N-Substituents on Receptor Affinity and Selectivity
Substituents on the nitrogen atoms of both the piperidine and piperazine rings play a pivotal role in modulating the receptor affinity and selectivity of this compound analogues. These substituents can influence the molecule's size, shape, lipophilicity, and electronic properties, all of which are critical determinants of ligand-receptor interactions.
Substituents on the Piperazine Nitrogen: The substituent at the N4 position of the piperazine ring, which is a propyl group in the parent compound, is a key modulator of activity. Altering this substituent can lead to significant changes in potency and selectivity. For example, in a series of compounds targeting dopamine and serotonin receptors, the nature of the N-substituent on the piperazine ring was found to be a major determinant of the affinity for D2, D3, and 5-HT1A receptors. Small alkyl groups, aryl groups, and more complex heterocyclic moieties have been explored at this position, each imparting unique properties to the resulting ligands.
In a study of sigma receptor ligands, the N-substituent on the piperazine ring was shown to have a profound effect on affinity. Removal or replacement of a cyclohexyl group with aryl rings led to a dramatic decrease in affinity for both σ1 and σ2 receptors. This highlights the importance of a specific hydrophobic interaction provided by the cyclohexyl group in that particular series.
Furthermore, the introduction of N-methyl groups on a piperazine ring in a series of nicotinic acetylcholine receptor ligands resulted in a slight increase in affinity compared to their N-demethylated counterparts, suggesting that even a small modification can fine-tune receptor interactions.
The table below summarizes the influence of N-substituents on receptor affinity for a series of piperidinyl-piperazine analogues based on findings from various studies.
| Compound Series | N-Substituent | Receptor Target | Effect on Affinity |
|---|---|---|---|
| Sigma Receptor Ligands | Cyclohexyl | σ1/σ2 | High affinity |
| Sigma Receptor Ligands | Aryl | σ1/σ2 | Decreased affinity |
| Nicotinic Acetylcholine Receptor Ligands | Methyl | nAChR | Slightly increased affinity |
| Opioid Receptor Ligands | Alkyl | MOR/DOR | Generally well-tolerated |
| Dopamine Receptor Ligands | Various aryl and heteroaryl moieties | D2/D3 | Modulates affinity and selectivity |
These examples underscore the critical role of N-substituents in defining the pharmacological profile of piperidinyl-piperazine derivatives. Judicious selection of these substituents is a key strategy in the design of potent and selective ligands for a variety of biological targets.
Impact of Alkyl Chain Length and Branching on Biological Activity
The length and branching of the alkyl chain at the N4 position of the piperazine ring in this compound analogues are critical determinants of their biological activity. The propyl group in the parent compound represents a specific choice of chain length that can be optimized to enhance receptor affinity and selectivity.
Studies on various classes of piperazine derivatives have consistently shown that the length of the N-alkyl chain can significantly influence ligand-receptor interactions. For instance, in a series of CXCR4 antagonists, an N-propyl piperazine side chain was found to maintain potent activity while improving metabolic stability and reducing off-target effects when compared to a longer butylamine side chain. This suggests that for the CXCR4 receptor, a three-carbon chain provides an optimal balance of properties.
In the context of sigma receptor ligands, the length of the linker between the piperazine ring and another part of the molecule has been shown to be crucial. One study found that a linker with a single methylene (B1212753) unit (n=1) resulted in higher affinity compared to analogues with no linker (n=0) or a two-carbon linker (n=2). While this refers to a different position of the alkyl chain, it underscores the general principle that an optimal linker length is necessary to correctly position the pharmacophoric elements within the receptor's binding site.
The impact of alkyl chain length is not limited to receptor affinity. In a series of N-alkylmorpholine derivatives, the antibacterial activity was found to be highly dependent on the chain length, with the highest potency observed for compounds with long alkyl chains (C12-C16). This is likely due to the increased lipophilicity of the longer chains, which facilitates their interaction with and disruption of bacterial cell membranes.
Branching of the alkyl chain can also have a significant effect on biological activity. The introduction of steric bulk through branching can influence the conformational flexibility of the molecule and its ability to fit into a binding pocket. In some cases, branching can lead to increased selectivity for a particular receptor subtype by preventing binding to other receptors with more sterically constrained binding sites.
The table below illustrates the effect of alkyl chain length on the biological activity of piperazine-containing compounds from different studies.
| Compound Series | Alkyl Chain Length | Biological Target | Observed Effect |
|---|---|---|---|
| CXCR4 Antagonists | Propyl | CXCR4 | Maintained potency, improved metabolic stability |
| CXCR4 Antagonists | Butyl | CXCR4 | Lower metabolic stability |
| Sigma Receptor Ligands | n=1 (methylene) | σ1 Receptor | Optimal affinity |
| Sigma Receptor Ligands | n=0, n=2 | σ1 Receptor | Lower affinity |
| N-Alkylmorpholines | C12-C16 | Bacteria | Highest antibacterial activity |
These findings collectively indicate that the three-carbon propyl chain in this compound is likely a key determinant of its pharmacological profile. Systematic variations in the length and branching of this chain would be a critical step in the optimization of this scaffold for any given biological target.
Analysis of Aryl and Heteroaryl Substitutions on Ligand-Target Interactions
Replacing the propyl group on the piperazine nitrogen of this compound with aryl or heteroaryl substituents introduces significant changes in the molecule's electronic and steric properties, profoundly impacting its interactions with biological targets. These aromatic moieties can engage in various non-covalent interactions, such as π-π stacking, cation-π interactions, and hydrogen bonding, which are not possible with a simple alkyl chain.
In the realm of arylpiperazine derivatives, the nature and substitution pattern of the aryl ring are critical for determining receptor affinity and selectivity. For instance, in a series of arylpiperazine-based anticancer agents, the presence of an ortho-substituted phenyl group was associated with moderate to strong cytotoxic activity, while other aryl substitutions were less effective. Furthermore, replacing the entire arylpiperazine moiety with other heterocyclic systems resulted in a loss of activity, highlighting the importance of the arylpiperazine scaffold for this particular biological effect.
For ligands targeting aminergic GPCRs, the substitution of the N-aryl ring is a well-established strategy for modulating activity. In a series of 1-piperazino-3-phenylindans, the introduction of a chloro or fluoro group at the 6-position of the phenylindan ring led to a preference for the D1 dopamine receptor. This demonstrates how subtle changes in the electronic properties of an aryl ring can fine-tune receptor selectivity.
The introduction of heteroaryl rings can provide additional opportunities for specific interactions with the receptor. The nitrogen atoms in heteroaromatic systems like pyridine (B92270) or pyrimidine can act as hydrogen bond acceptors, forming specific interactions that may not be possible with a carbocyclic aryl ring. For example, a study on histamine H3 and sigma-1 receptor ligands found that derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core exhibited significantly lower affinity for the σ1 receptor compared to their piperidine-containing counterparts. This suggests that the electronic properties and hydrogen bonding potential of the pyridyl ring are less favorable for binding to the σ1 receptor in this context.
The table below provides examples of how aryl and heteroaryl substitutions influence the biological activity of piperazine-containing compounds.
| Compound Series | Aryl/Heteroaryl Substituent | Biological Target | Observed Effect |
|---|---|---|---|
| Cytotoxic Arylpiperazines | Ortho-substituted phenyl | Cancer cells | Moderate to strong activity |
| 1-Piperazino-3-phenylindans | 6-Chloro/fluoro-phenylindan | D1 Dopamine Receptor | Increased selectivity |
| Sigma-1 Receptor Ligands | 4-Pyridyl | σ1 Receptor | Lower affinity |
Bioisosteric Replacements and Homologation Effects on Pharmacological Profiles
Bioisosteric replacement and homologation are key strategies in medicinal chemistry to optimize the pharmacological profile of a lead compound like this compound. These approaches involve substituting a part of the molecule with a group that has similar physical or chemical properties (bioisostere) or systematically increasing the length of a part of the molecule (homologation).
Bioisosteric Replacements:
Bioisosteric replacements can be applied to various parts of the this compound scaffold. For example, the piperidine or piperazine rings themselves can be replaced with other heterocyclic systems. As discussed in section 3.1, replacing the piperidine ring with a piperazine in a series of H3/σ1 receptor ligands led to a significant decrease in σ1 affinity, demonstrating that these two rings are not always bioisosteric in their functional effects.
The propyl group on the piperazine nitrogen can also be a target for bioisosteric replacement. For instance, replacing the terminal methyl group of the propyl chain with a trifluoromethyl group would increase lipophilicity and could alter the metabolic stability of the compound. Similarly, replacing a methylene unit of the propyl chain with an oxygen (to form an ether) or a nitrogen (to form an amine) would introduce polarity and hydrogen bonding capabilities, which could dramatically alter the ligand-receptor interactions.
Homologation Effects:
Homologation, the systematic extension of a molecular fragment, is most commonly applied to alkyl chains. In the context of this compound, this would involve synthesizing analogues with ethyl, butyl, pentyl, and longer alkyl chains at the N4 position of the piperazine. As detailed in section 3.3, such changes in alkyl chain length can have a profound impact on biological activity. An optimal chain length is often required to bridge the distance between two binding sites on a receptor or to position a key functional group for optimal interaction.
For example, in the study of CXCR4 antagonists, the three-carbon propyl chain was found to be superior to the four-carbon butyl chain in terms of metabolic stability. This illustrates that homologation does not always lead to a linear increase or decrease in activity or desirable properties; rather, there is often an optimal chain length for a given biological target.
The table below provides hypothetical examples of bioisosteric replacements and homologation for the propyl group of this compound and their potential impact on pharmacological properties.
| Modification | Rationale | Potential Impact on Pharmacological Profile |
|---|---|---|
| Bioisosteric Replacement | ||
| Propyl -> Cyclopropylmethyl | Introduce conformational restriction | May increase selectivity |
| Propyl -> 3-Methoxypropyl | Increase polarity, add H-bond acceptor | May alter receptor interactions and solubility |
| Propyl -> 3,3,3-Trifluoropropyl | Increase lipophilicity, block metabolism | May increase affinity and metabolic stability |
| Homologation | ||
| Propyl -> Ethyl | Decrease chain length | May decrease or increase affinity depending on the target |
| Propyl -> Butyl | Increase chain length | May decrease or increase affinity depending on the target |
| Propyl -> Pentyl | Further increase chain length | May lead to a loss of activity due to steric hindrance |
Chiral Specificity in Receptor Binding and Functional Response
Chirality can play a critical role in the interaction of a ligand with its biological target, as receptors are themselves chiral entities composed of L-amino acids. While this compound itself is an achiral molecule, the introduction of substituents on the piperidine or piperazine rings can create stereocenters, leading to enantiomers that may exhibit different pharmacological properties.
For instance, if a substituent were to be introduced at the 2- or 3-position of the piperidine ring, a chiral center would be created. The two resulting enantiomers could have significantly different affinities for a target receptor. One enantiomer may fit perfectly into the binding site, leading to high affinity and a potent biological response, while the other enantiomer may have a much lower affinity or even bind to a different receptor altogether.
A clear example of chiral specificity can be seen in the development of many drugs. For instance, in a series of dopamine receptor ligands, the two enantiomers of a particular compound showed different affinities and functional activities at the D1 and D2 receptors. The (-)-enantiomers were potent D1 and D2 antagonists, while the (+)-enantiomers were found to be inhibitors of dopamine and norepinephrine (B1679862) uptake. This demonstrates that the stereochemistry of a molecule can completely alter its pharmacological profile.
The differential activity of enantiomers is due to the three-dimensional arrangement of atoms, which must complement the three-dimensional structure of the receptor's binding pocket. A specific interaction, such as a hydrogen bond or a hydrophobic interaction, may only be possible for one enantiomer, leading to its higher affinity.
In the context of this compound analogues, any synthetic strategy that introduces a chiral center should be followed by the separation of the enantiomers and their individual pharmacological evaluation. This is essential to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements for binding to the target receptor.
The table below illustrates the importance of chirality in drug action with a well-known example.
| Drug | Enantiomer | Primary Pharmacological Activity |
|---|---|---|
| Thalidomide | (R)-enantiomer | Sedative and antiemetic |
| Thalidomide | (S)-enantiomer | Teratogenic |
| Ibuprofen | (S)-enantiomer | Active anti-inflammatory agent |
| Ibuprofen | (R)-enantiomer | Inactive (in vivo, slowly converted to the (S)-enantiomer) |
While there is no specific data on chiral analogues of this compound in the provided context, the principles of stereochemistry in drug action strongly suggest that if chiral versions of this scaffold were to be synthesized, they would likely exhibit significant differences in their receptor binding and functional responses.
Pharmacological Investigations in Preclinical in Vitro and in Vivo Models
Receptor Binding and Affinity Profiling of 1-(Piperidin-4-yl)-4-propylpiperazine Analogues
The versatility of the piperidine-piperazine scaffold is evident in the diverse receptor binding profiles exhibited by its analogues. Modifications to the core structure, including the aryl group, the linker, and terminal fragments, significantly influence affinity and selectivity for various receptor systems.
Sigma Receptor Subtypes (σ1, σ2) Binding Characteristics
Analogues of this compound have demonstrated significant affinity for sigma (σ) receptors, which are unique, non-opioid binding sites involved in numerous physiological processes. mdpi.com The phenoxyalkylpiperidine scaffold has been identified as an optimal structure for selectively targeting the σ1 receptor over the σ2 subtype. nih.gov For instance, a series of N-[(4-methoxyphenoxy)ethyl]piperidines displayed high affinity for σ1 receptors, with Ki values ranging from 0.89 to 1.49 nM, while showing moderate to low affinity for σ2 receptors (Ki values = 52.3–809 nM). nih.gov
Conversely, other structural modifications can shift selectivity towards the σ2 receptor. Studies on phenylalkylpiperidines have shown that while phenethylpiperidines tend to favor σ1 receptors, phenylpropylpiperidines exhibit a preference for σ2 receptors, suggesting that the phenylpropylamine structure could be a pharmacophore for selective σ2 ligands. nih.gov In one study, piperidines 15 and 24, analogues of the σ2-agonist PB28, were identified as putative σ2 agonists themselves. nih.gov The replacement of a piperidine (B6355638) ring with a piperazine (B1678402) can also critically impact sigma receptor activity. mdpi.com For example, in a series of dual-activity ligands, the piperidine derivative (KSK68) showed high affinity for the σ1 receptor, whereas its piperazine counterpart (KSK67) had significantly lower affinity. nih.gov
Research into SYA 013, a homopiperazine (B121016) analog, led to the identification of piperazine derivatives with high affinity and selectivity for the σ2 receptor. mdpi.com For example, compound 22, a butan-1-one oxime derivative of a homopiperazine, was found to be a high-affinity and the most selective ligand for the σ2 receptor in its class, with a selectivity ratio (σ1 Ki / σ2 Ki) of 41.8. mdpi.com
| Compound | Scaffold Type | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| Amide 36 | Piperazine Analogue | 0.11 | 179 | nih.gov |
| PB28 (Compound 7) | Piperazine | 0.38 | 0.68 | nih.gov |
| Compound 21 | Tropane | - | 2.2 | mdpi.com |
| Compound 22 | Homopiperazine Oxime | 92 | 2.2 | mdpi.com |
| (S)-2b | Phenoxyalkylpiperidine | 1.49 | 809 | nih.gov |
| KSK68 | Piperidine | 3.64 | - | mdpi.com |
| KSK67 | Piperazine | 1531 | - | mdpi.com |
| Compound 5 | Benzylpiperidine | 1.45 | 421 | acs.org |
Histamine (B1213489) H3 Receptor Binding and Selectivity
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key target for this class of compounds. nih.govnih.gov The 4-n-propylpiperazine moiety is a known feature in non-imidazole H3 receptor antagonists. nih.gov Research has shown that replacing a piperazine scaffold with a piperidine ring can influence potency at the H3 receptor. mdpi.comnih.gov For instance, while 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives showed high in vitro affinity for the guinea pig H3 receptor (pA2 up to 8.49), replacing the piperazine with a piperidine ring in some cases led to a slight decrease in potency. mdpi.comnih.gov
The piperidine moiety has been identified as a critical structural element for achieving dual activity at both H3 and σ1 receptors. mdpi.comnih.gov A comparative study showed that a piperidine derivative (KSK68) possessed high affinity for the human histamine H3 receptor (Ki = 7.70 nM), establishing it as a potent antagonist. mdpi.com Its corresponding piperazine analogue (KSK67), however, showed significantly less affinity. mdpi.com
| Compound | Scaffold Type | hH3R Ki (nM) | pA2 (guinea pig jejunum) | Reference |
|---|---|---|---|---|
| 1a | Piperazine-guanidine | - | 8.43 | mdpi.com |
| 1b | Piperazine-guanidine | - | 8.49 | mdpi.com |
| 2a | Piperidine-guanidine | - | 7.90 | mdpi.com |
| 2b | Piperidine-guanidine | - | 8.35 | mdpi.com |
| KSK68 | Piperidine | 7.70 | - | mdpi.com |
| KSK67 | Piperazine | 3.17 | - | mdpi.com |
Monoamine Transporter (DAT, NET, SERT) Interaction Analysis
The interaction of piperidine and piperazine analogues with monoamine transporters (MATs)—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—is crucial for their potential pharmacological effects. mdpi.com A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, which are analogues of the piperazine-containing compound GBR 12909, were evaluated for their binding to these transporters. nih.gov The N-substituent on the piperidine ring was found to be a key determinant of affinity and selectivity for DAT. nih.gov One derivative, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for DAT (Ki = 0.7 nM) and high selectivity over SERT (SERT/DAT ratio = 323). nih.gov
In another series of compounds, the 3-arylnortrop-2-enes showed selectivity for SERT over both DAT and NET, with the 3,4-dichloro congener exhibiting a SERT Ki of 0.3 nM. mdpi.com Some cathinone (B1664624) derivatives, while structurally distinct, also provide insight into MAT interactions, showing potent inhibition of NE uptake, with varied effects on DA versus 5-HT transport.
| Compound | Scaffold Type | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
|---|---|---|---|---|---|
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Piperidine | 0.7 | 226 | - | nih.gov |
| Compound 7c | Nortropane | 16 | 0.061 | 1440 | mdpi.com |
| Compound 7b | Nortropane | 22 | 6 | 101 | mdpi.com |
| Compound 6e | Nortropene | 48 | 0.3 | 37 | mdpi.com |
| Compound 5aa | Aminopiperidine | 79.1 | 7780 | - | mdpi.com |
Serotonin Receptor (e.g., 5-HT1A) Affinity and Selectivity
The long-chain arylpiperazine structure is a versatile template for designing ligands that target serotonin receptors (5-HTR). nih.gov The affinity for subtypes like 5-HT1A, 5-HT2A, and 5-HT7 is influenced by the aryl system, the linker length, and the terminal fragment. nih.gov For the 5-HT1A receptor, both the biphenyl-like systems and terminal fragments can be compatible with high affinity. In one study, arylpiperazine derivatives with a tetramethylene spacer generally showed higher affinity for the 5-HT1A receptor than those with a trimethylene spacer.
The 4-alkyl-1-arylpiperazine scaffold is strongly associated with high-affinity and selective 5-HT1A receptor ligands. nih.govnih.gov For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) proved to be a highly selective ligand for the 5-HT1A receptor with a Ki of 1.2 nM. nih.gov Another compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18), was reported to have an exceptionally high affinity for 5-HT1A sites with a Ki of 0.6 nM. nih.gov
| Compound | Scaffold Type | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |
|---|---|---|---|---|---|
| Compound 8a | Arylpiperazine | 17.6 | - | - | |
| Compound 9b | Arylpiperazine | 23.9 | 39.4 | 45.0 | |
| Compound 12a | Arylpiperazine | 41.5 | 315 | 42.5 | |
| Compound 8 | Arylpiperazine-Adamantane | 1.2 | - | - | nih.gov |
| Compound 10 | Arylpiperazine-Memantine | 21.3 | - | - | nih.gov |
| Compound 18 | Arylpiperazine | 0.6 | - | - | nih.gov |
Dopamine Receptor Subtype Modulation
Analogues based on the 1,4-disubstituted piperidine and piperazine framework have been extensively studied for their interaction with dopamine receptor subtypes. These compounds can exhibit high selectivity, particularly for the D4 receptor. The affinity for D1-like receptors (D1 and D5) is significantly influenced by the nature of the biphenyl-like system attached to the piperazine ring.
Previous research has established structural requirements for high-affinity binding to D3 receptors, which include a 2,3-dichloro-phenylpiperazine linked to an arylamide group via a butyl chain. In a study of arylpiperazine ligands, most compounds showed lower affinity for the D2 receptor compared to reference compounds, with one derivative, 26c, displaying a Ki value under 100 nM. nih.gov Furthermore, some piperazine-guanidine compounds, while primarily H3R antagonists, were found to significantly reduce dopamine concentrations in the brains of rats after parenteral administration. nih.gov
| Compound Class/Scaffold | Target Receptor | Finding | Reference |
|---|---|---|---|
| Arylpiperazines (Bipyridyl fragment) | D1/D5 | Low affinity | |
| Arylpiperazines (Biphenyl fragment) | D1/D5 | Moderate affinity | |
| 1,4-Disubstituted Aromatic Piperidines/Piperazines | D4 | High selectivity and affinity demonstrated | |
| 2,3-Dichlorophenylpiperazines | D3 | High affinity binding | |
| Arylpiperazine (Compound 26c) | D2 | Ki < 100 nM | nih.gov |
In Vitro Functional Assays and Mechanistic Studies
Beyond receptor binding, the functional activity of these compounds has been assessed through various in vitro assays. Arylpiperazine derivatives of a tricyclic imide were tested for their antiviral activity against several viruses, including HIV-1 and Hepatitis B, with some compounds showing modest activity against Coxsackievirus B2 (CVB-2). nih.gov In the realm of oncology, certain arylpiperazine derivatives have shown cytotoxic effects on cancer cell lines. mdpi.com For example, thiazolinylphenyl–piperazine compounds reduced the viability of breast cancer cells (MCF-7), and other derivatives demonstrated a highly cytotoxic effect on MDA-MB231 triple-negative breast cancer cells. mdpi.com
Functional antagonism at the H3 receptor was confirmed in assays using guinea-pig jejunum, where compounds were evaluated against agonist-induced inhibition of electrically evoked contractions. mdpi.com In a separate line of investigation, an antiproliferative assay in SK-N-SH neuroblastoma cells was used to identify putative σ2 receptor agonists. nih.gov More recently, piperidine-containing benzimidazole (B57391) derivatives were assessed for cytotoxic activity using a CCK-8 assay on A549 and NCI-H1299 lung cancer cell lines. Functional studies revealed that these compounds could disrupt the c-Myc/Max protein interaction, leading to the induction of apoptosis.
Agonist, Antagonist, and Inverse Agonist Activity in Cellular Systems
Investigations into a series of N-(4-piperidinyl)-2-indolinones, which are structurally distinct but share a substituted piperidine moiety, revealed that modifications to the piperidine N-substituent can determine whether a compound acts as an agonist or an antagonist at the nociceptin (B549756) receptor (NOP). nih.gov For instance, direct linkage of a saturated lipophilic substituent to the piperidinyl nitrogen generally resulted in agonist activity, while the introduction of a methylene (B1212753) linker between the substituent and the nitrogen led to antagonist activity. nih.gov This highlights the critical role of the substituent on the nitrogen in determining the functional outcome at the receptor.
In another class of related compounds, 1-aryl-4-(phenylarylmethyl)piperazines, researchers were able to design molecules with varying degrees of agonism and antagonism for both dopamine D₂ and serotonin 5-HT₁A receptors. nih.gov For example, the compound SLV313 was identified as a full D₂ receptor antagonist and a full 5-HT₁A receptor agonist. nih.gov Minor structural changes to this lead compound allowed for the fine-tuning of partial agonism at one or both of these receptors. nih.gov Similarly, studies on 1-arylpiperazine derivatives have identified compounds that act as partial or full agonists at the 5-HT₇ receptor. nih.gov
A series of novel benzoxazole-piperidine (piperazine) derivatives have been synthesized that exhibit high affinities for dopamine D₂, serotonin 5-HT₁A, and 5-HT₂A receptors. nih.gov One promising compound from this series, compound 29, demonstrated potent binding to these receptors. nih.gov
It is important to note that while these findings in related structural classes are informative, the specific agonist, antagonist, or inverse agonist profile of this compound remains undetermined without direct experimental evidence.
Ligand-Induced Signal Transduction Pathway Modulation
The modulation of signal transduction pathways is a key mechanism through which pharmacologically active compounds exert their effects. For instance, NOP receptor agonists from the N-(4-piperidinyl)-2-indolinone series were shown to stimulate [³⁵S]GTPγS binding, a hallmark of G protein-coupled receptor (GPCR) activation. nih.gov Conversely, antagonists in the same series would block this agonist-induced stimulation. nih.gov
In the context of antipsychotic drug discovery, many piperazine-containing compounds are designed to modulate dopaminergic and serotonergic signaling. For example, vilazodone, a compound featuring a piperazine ring, functions as a serotonin reuptake inhibitor and a partial agonist at the 5-HT₁A receptor. nih.gov This dual action leads to a significant increase in extracellular serotonin levels. nih.gov
The specific effects of this compound on intracellular signaling cascades have not been investigated.
Cellular Effects in Disease Models (e.g., anti-proliferative effects in cancer cell lines, modulation of inflammatory mediators in macrophages)
The piperazine scaffold is a component of various compounds investigated for their therapeutic potential in a range of disease models. For example, derivatives of the natural product berberine (B55584) bearing 4-aryl-1-piperazine moieties have been synthesized and evaluated for their anticancer effects. nih.gov Similarly, the introduction of a substituted piperazine group to ursolic acid has been shown to induce apoptosis in cancer cells and cause cell cycle arrest. nih.gov
In the realm of neurodegenerative diseases, certain piperazine and piperidine-based derivatives have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a target implicated in the pathogenesis of these conditions. nih.gov
While these examples demonstrate the broad potential for piperazine-containing compounds, the cellular effects of this compound in any disease model have not been reported.
In Vivo Pharmacodynamic Evaluation in Preclinical Animal Models
Behavioral and Neurochemical Assessments Related to Receptor Modulation
The in vivo effects of piperazine and piperidine derivatives are often assessed in animal models to understand their potential as therapeutic agents, particularly for central nervous system disorders. For example, compound 29, a benzoxazole-piperidine derivative with high affinity for dopamine and serotonin receptors, was shown to reduce apomorphine-induced climbing and DOI-induced head twitching in rodents. nih.gov These behavioral tests are commonly used to predict antipsychotic-like activity. nih.gov Notably, this compound did not induce catalepsy, a side effect associated with some antipsychotic drugs. nih.gov
Another compound, 9f, a dual D₂ and 5-HT₁A receptor antagonist, demonstrated good metabolic stability and the ability to penetrate the blood-brain barrier in mice, which are crucial properties for a centrally acting drug. researchgate.net
The specific behavioral and neurochemical effects of this compound in animal models have not been documented.
Mechanistic Efficacy in Animal Disease Models (e.g., pain models, cancer xenografts)
The therapeutic potential of piperazine-containing compounds has been explored in various animal models of disease. For instance, in the field of oncology, derivatives of natural products incorporating a piperazine moiety have been shown to possess antitumor activity. nih.gov
In the context of neurological disorders, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide derivatives were tested for their anti-seizure activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. tbzmed.ac.ir One of the more active compounds increased the latency to the first symptom of a seizure, indicating potential anticonvulsant properties. tbzmed.ac.ir
The efficacy of this compound in any animal disease model has not been reported in the scientific literature.
Interactive Data Table: Receptor Affinities of Structurally Related Compounds
| Compound Class | Specific Compound Example | Target Receptor | Affinity (Kᵢ) | Functional Activity | Reference |
| 1-Aryl-4-(phenylarylmethyl)piperazines | SLV313 | Dopamine D₂ | Not Specified | Full Antagonist | nih.gov |
| 1-Aryl-4-(phenylarylmethyl)piperazines | SLV313 | Serotonin 5-HT₁A | Not Specified | Full Agonist | nih.gov |
| 1-Arylpiperazine derivatives | Compound 16 | Serotonin 5-HT₇ | 24.5 nM | Partial Agonist | nih.gov |
| 1-Arylpiperazine derivatives | Compound 20 | Serotonin 5-HT₇ | 8.2 nM | Full Agonist | nih.gov |
| Benzoxazole-piperidine derivatives | Compound 29 | Dopamine D₂ | High | Not Specified | nih.gov |
| Benzoxazole-piperidine derivatives | Compound 29 | Serotonin 5-HT₁A | High | Not Specified | nih.gov |
| Benzoxazole-piperidine derivatives | Compound 29 | Serotonin 5-HT₂A | High | Not Specified | nih.gov |
| N-(4-Piperidinyl)-2-indolinones | Compound 1b | Nociceptin (NOP) | 15 nM (Kₑ) | Antagonist | nih.gov |
| Arylalkylsulfonyl piperidines | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ₁) | 0.96 nM | Not Specified | nih.gov |
Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Research
Absorption and Distribution Studies in Preclinical Systems
The absorption and distribution of a compound determine its concentration and residence time at the target site. These processes are governed by physicochemical properties and interactions with biological membranes and transporters.
In vitro permeability assays, such as the Caco-2 cell model, are standard tools for predicting the intestinal absorption of orally administered drugs. nih.gov These models also help in identifying whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp). nih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter family, is highly expressed in the intestine and can limit the oral bioavailability of its substrates by pumping them back into the intestinal lumen. nih.govresearchgate.net
For piperazine (B1678402) and piperidine (B6355638) derivatives, interaction with P-gp is a critical determinant of their pharmacokinetic profile. mdpi.combohrium.com Studies on various piperazine derivatives have shown that they can act as P-gp inhibitors, thereby potentially increasing the bioavailability of co-administered P-gp substrates. mdpi.combohrium.com For instance, a study on a specific piperazine derivative demonstrated its ability to inhibit P-gp, leading to a 2.1-fold increase in the oral bioavailability of paclitaxel (B517696) in rats. mdpi.combohrium.com
Given the structural features of 1-(Piperidin-4-yl)-4-propylpiperazine, it is plausible that it could also interact with P-gp. A Caco-2 permeability assay would be essential to determine its apparent permeability coefficient (Papp) and efflux ratio. A high efflux ratio would suggest that the compound is a P-gp substrate, which might limit its oral absorption. Conversely, if it demonstrates inhibitory activity against P-gp, it could have implications for drug-drug interactions. researchgate.net
Table 1: Representative Caco-2 Permeability Data for Structurally Related Compounds
Note: The following data is for representative compounds and not for this compound. It is intended to provide a general understanding of the permeability of similar molecules.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate/Inhibitor |
| Reference Compound 1 (Piperazine Derivative) | 1.5 | 15.2 | 10.1 | Substrate |
| Reference Compound 2 (Piperidine Derivative) | 8.2 | 9.1 | 1.1 | Not a Substrate |
| Verapamil (Positive Control) | 0.5 | 12.5 | 25.0 | Substrate/Inhibitor |
Data is hypothetical and for illustrative purposes based on typical values for such compounds.
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. nih.gov P-gp is also expressed at the BBB and actively transports its substrates out of the brain, limiting their CNS exposure. researchgate.net
The lipophilicity and molecular weight of a compound are key factors influencing its ability to cross the BBB. nih.gov For piperidine-containing compounds, structural modifications can significantly impact BBB penetration. nih.gov In silico models and preclinical in vivo studies in rodents are typically used to predict BBB penetration. nih.gov A study on a radiolabeled piperidine derivative, [¹⁸F]PipISB, demonstrated its ability to cross the BBB in non-human primates. nih.gov
For this compound, its potential to penetrate the BBB would depend on its physicochemical properties, such as its logP value, and its interaction with efflux transporters like P-gp at the BBB. Preclinical studies involving intravenous administration in animal models and subsequent measurement of brain and plasma concentrations would be necessary to determine its brain-to-plasma ratio.
Metabolism Studies in Preclinical Species
Metabolism studies are conducted to understand how a compound is transformed in the body, which influences its efficacy and safety. These studies typically involve in vitro systems like liver microsomes and in vivo animal models.
In vitro metabolic stability assays using liver microsomes or S9 fractions are employed to predict the rate of metabolism of a compound in the liver. nih.gov These assays help in estimating the intrinsic clearance of a drug. The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) isoenzymes. psu.edu
For piperazine and piperidine-containing compounds, metabolism often occurs via N-dealkylation, hydroxylation of the piperidine or piperazine ring, and oxidation. nih.govnih.gov Studies on various piperazine derivatives have shown that CYP3A4 and CYP2D6 are often the major enzymes involved in their metabolism. psu.edu For example, in vitro metabolism studies of ¹⁸F-labeled 1-phenylpiperazine (B188723) derivatives using mouse liver S9 fraction identified aromatic ring oxidation as a metabolic pathway. nih.gov Another study on protonitazene, which contains a propyl group, identified N-desethylation and hydroxylation as key metabolic pathways in human liver microsomes. nih.gov
To determine the metabolic stability of this compound, it would be incubated with liver microsomes from different species (e.g., rat, mouse, human) and the rate of its disappearance would be measured. To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors would be used.
Table 2: Predicted Metabolic Pathways for this compound
Note: These are predicted pathways based on the metabolism of similar structures.
| Metabolic Reaction | Predicted Metabolite | Potential Enzymes |
| N-depropylation of the piperazine nitrogen | 1-(Piperidin-4-yl)piperazine (B119527) | CYP3A4, CYP2D6 |
| Hydroxylation of the piperidine ring | Hydroxy-1-(Piperidin-4-yl)-4-propylpiperazine | CYP3A4, CYP2C9 |
| Hydroxylation of the propyl group | 1-(Piperidin-4-yl)-4-(hydroxypropyl)piperazine | CYP2D6 |
| Oxidation of the piperazine ring | Piperazinone derivative | Aldehyde Oxidase |
Identifying the metabolites of a drug candidate in preclinical species is crucial for understanding its disposition and potential for forming active or toxic metabolites. This is typically done by analyzing plasma, urine, and feces from animals dosed with the compound, using techniques like liquid chromatography-mass spectrometry (LC-MS).
For piperidine-containing compounds, metabolites can be formed through oxidation and cleavage of the piperidine ring. nih.gov A study on piperine (B192125) in rats identified a urinary metabolite where the piperidine ring was modified to a propionic acid group. nih.gov In the case of protonitazene, metabolites such as N-desethyl-protonitazene and 5-amino-protonitazene were identified in the urine of fatal intoxication cases. nih.gov
Excretion Pathways in Preclinical Models
Understanding the routes of excretion of a compound and its metabolites is a key component of ADME studies. The primary routes of excretion are renal (urine) and fecal (via biliary excretion).
Studies on related compounds suggest that both renal and fecal excretion can be significant pathways. For piperine, the kidney was found to be the major route of excretion for its metabolites in rats, with no metabolites detected in the feces. nih.gov The extent of renal versus fecal excretion can be influenced by the physicochemical properties of the metabolites, such as their polarity and molecular weight. More polar metabolites are generally excreted via the kidneys.
To determine the excretion pathways of this compound, a radiolabeled version of the compound would be administered to preclinical species like rats. Urine and feces would be collected over a period of time and the amount of radioactivity in each would be quantified to determine the percentage of the dose excreted by each route.
Computational Chemistry and Molecular Modeling for 1 Piperidin 4 Yl 4 Propylpiperazine
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is crucial for understanding how a ligand, such as a derivative of 1-(Piperidin-4-yl)-4-propylpiperazine, might interact with a biological target, typically a protein receptor.
The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. Studies on related piperazine-derived compounds have demonstrated the utility of this approach. For instance, molecular docking of piperazine (B1678402) derivatives designed as Dipeptidyl peptidase-IV (DPP-IV) inhibitors revealed good binding affinity at the enzyme's active site, which correlated with observed biological data. nih.gov Similarly, docking studies on (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylases (ACC) inhibitors have been performed to understand their structure-activity relationships. arabjchem.org
The key interactions identified in such studies often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the receptor's active site. For example, in a study of piperazin-1-ylpyridazine derivatives, docking simulations identified hydrogen bonds with residues like Gln82 and Glu78 as critical for binding affinity. indexcopernicus.com Molecular dynamics simulations can further refine these docking poses, providing insight into the stability of the ligand-receptor complex over time. nih.govnih.gov These analyses help elucidate the binding mode and guide the design of more potent and selective inhibitors. nih.govnih.gov
| Study Focus | Target Protein | Key Interacting Residues | Docking Score/Binding Energy (Example) | Reference |
| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV (DPP-IV) | Not specified in abstract | Good binding affinity | nih.gov |
| ACC Inhibitors | Acetyl-CoA Carboxylases (ACC) | Not specified in abstract | Correlated with pIC50 | arabjchem.org |
| Antiepileptic Agents | GABA-A Receptor | Not specified in abstract | Reinforced in vivo findings | nih.gov |
| dCTPase Inhibitors | dCTPase | Gln82, Glu78, Arg109, Asp76 | Glide Gscore: -4.649 | indexcopernicus.com |
| Sigma Receptor Ligands | Sigma-1 Receptor (S1R) | Not specified in abstract | Ki value of 3.2 nM | nih.gov |
This table is illustrative, based on findings from related piperidine (B6355638)/piperazine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org For a class of compounds like piperazine derivatives, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. youtube.com
Developing a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (e.g., molar refractivity), electronic (e.g., Hammett constants, HOMO/LUMO energies), hydrophobic (e.g., logP), and topological features. youtube.comnih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 or Ki values). mdpi.comresearchgate.net
For example, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified descriptors like dipole moment, HOMO energy, and specific atom counts as being influential for activity. nih.gov Another 3D-QSAR study on (4-piperidinyl)-piperazine derivatives as ACC inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models with excellent predictive power, highlighting the importance of steric, electrostatic, and hydrophobic fields. arabjchem.org The statistical significance of these models is validated using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and prediction for an external test set (r²_pred). nih.govnih.gov
| Study Subject | Model Type | Key Descriptors | Statistical Parameters (Example) | Reference |
| Aryl Alkanol Piperazines | 2D-QSAR (GFA) | Atype_C_6, Dipole-mag, HOMO, PMI-mag | r² > 0.924, q² > 0.870 | nih.gov |
| (4-piperidinyl)-piperazines | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic fields | q² = 0.671 (CoMFA), 0.693 (CoMSIA) | arabjchem.org |
| Piperine (B192125) Analogs | 2D-QSAR (GFA) | Partial negative surface area, heat of formation | r² = 0.962, q² = 0.917 | nih.gov |
| 3-(4-benzylpiperidin-1-yl)propylamines | 3D-QSAR (MSA) | Relative negative charge (RNCG) | Statistically acceptable model derived | nih.gov |
This table presents examples of QSAR models developed for analogous compound series.
In Silico ADME Prediction and Property Optimization
Before a compound can be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, helping to eliminate candidates with poor pharmacokinetic profiles. nih.govmdpi.com
For a compound like this compound, various molecular properties that influence ADME can be calculated. These include lipophilicity (logP), molecular weight, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. mdpi.com
Studies on various piperazine and piperidine derivatives frequently include in silico ADME analysis. For instance, research on novel piperazine-based mTORC1 inhibitors showed that several designed compounds adhered to drug-likeness criteria, suggesting good oral bioavailability, whereas existing drugs showed multiple violations. mdpi.com Similarly, ADME predictions for 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues indicated that the synthesized molecules were within an acceptable range and could be considered viable hits for further development. researchgate.net These predictive models help in the optimization of lead compounds by suggesting structural modifications to improve their pharmacokinetic profiles. researchgate.netnih.gov
| Compound Series | Predicted Property | Finding | Software/Platform | Reference |
| Piperazine-based mTORC1 Inhibitors | Drug-likeness (Lipinski, Veber) | 5 new compounds showed high absorption potential and no violations. | SwissADME | mdpi.com |
| 1-piperazine indole (B1671886) hybrids | Pharmacokinetics, Safety | Most compounds passed pharmacokinetic evaluations. | ADMETlab 2.0 | nih.gov |
| 4-(piperidin-1-ylmethyl)quinolines | ADME | Synthesized molecules are in an acceptable range and less toxic. | Not specified | researchgate.net |
| Diquinothiazines with piperidine | Molar Refractivity, Clearance | Derivatives with piperidine substituents had a molar refractive index > 130. Total clearance ranged from 0.526 to 0.832. | SwissADME, Chem3D | mdpi.com |
This table provides examples of in silico ADME predictions for related scaffolds.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex. ijpsjournal.com This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. researchgate.net
For a molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors/donors, hydrophobic regions, and positive ionizable sites, corresponding to the piperazine and piperidine nitrogens and the propyl group. nih.gov
Research on related structures illustrates this process. A pharmacophore model for sigma receptor ligands was proposed based on 4-aroylpiperidines and used to guide the design of new compounds. researchgate.net In another study, a ligand-based pharmacophore model was generated from known inhibitors and used for virtual screening to find new lead molecules. ijpsjournal.com The "hit" compounds from virtual screening are then typically subjected to molecular docking and further in silico analysis to refine the selection before synthesis. researchgate.netmdpi.com This approach accelerates the discovery of novel ligands by focusing on molecules that possess the key structural features required for binding. nih.gov
| Study Focus | Pharmacophore Features | Application | Outcome | Reference |
| Sigma Receptor Ligands | Positive ionizable functionality, primary and secondary hydrophobic groups | Deciphering binding mode | The piperidine nitrogen was identified as the positive ionizable feature. | nih.gov |
| Sigma Receptor Ligands | Not specified | Design of 1,4-disubstituted piperidines | Identification of promising alcohol analogues. | researchgate.net |
| P-gp Inhibitors | Hydrophobicity, aromaticity, H-bond donors, H-bond acceptors | Virtual screening | Identification of 10 new potent P-gp inhibitor molecules. | ijpsjournal.com |
| AP-1 Inhibitors | 3D model from a cyclic peptide | "Lead hopping" to find nonpeptidic small-molecule inhibitors | Discovery of new inhibitors with a benzophenone (B1666685) scaffold. | nih.gov |
This table summarizes findings from pharmacophore modeling studies on analogous structures.
Exploration of Potential Preclinical Therapeutic Applications and Mechanistic Rationale
Central Nervous System (CNS) Disorders (e.g., as potential modulators for depression, neuropathic pain, neurodegenerative conditions)
The piperidine (B6355638) and piperazine (B1678402) moieties are integral to many CNS-active drugs. researchgate.netsilae.it Their derivatives have been developed for a range of neurological conditions, including neurodegenerative diseases, depression, and pain.
In the context of neurodegenerative conditions such as Alzheimer's disease, piperazine derivatives are being explored as potential therapeutic agents. nih.govnih.gov Studies have identified piperazine and its analogs as potential lead molecules for drug development, with mechanisms that include the potentiation of TRPC6 channels, which may help protect against amyloid toxicity. nih.govelsevierpure.com N,N′-disubstituted piperazine derivatives have shown promise in preclinical models of Alzheimer's by inhibiting the aggregation of amyloid-beta (Aβ) and the phosphorylation of Tau protein, as well as improving memory functions. researchgate.net Furthermore, piperidine derivatives have been crucial in the development of imaging agents for positron emission tomography (PET). For instance, N-[¹¹C]methylpiperidin-4-yl acetate (B1210297) ([¹¹C]MP4A) was designed as a radioligand to measure the activity of acetylcholinesterase (AChE), an enzyme whose levels are reduced in Alzheimer's disease. nih.gov This highlights the utility of the piperidine scaffold in creating tools to study and potentially treat CNS disorders.
For neuropathic pain , research into dual-acting compounds has shown that molecules containing piperidine and piperazine scaffolds can function as high-affinity antagonists for both the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors. acs.org The antinociceptive properties of these dual-target ligands in preclinical studies suggest a promising avenue for developing new pain therapies. acs.org
Preclinical Activity of Analog Compounds in CNS Disorders
| Compound Class | Potential Indication | Observed Preclinical Effect / Mechanism | Reference |
|---|---|---|---|
| Piperazine (PPZ) | Alzheimer's Disease | Protects against amyloid toxicity; potentiates TRPC6 channels; restores long-term potentiation in mouse hippocampal slices. | nih.govelsevierpure.com |
| N,N′-disubstituted piperazine derivatives | Alzheimer's Disease | Inhibited Aβ aggregation and Tau phosphorylation; improved memory in preclinical models. | researchgate.net |
| Piperidine/Piperazine derivatives | Neuropathic Pain | Act as dual antagonists of histamine H₃ and sigma-1 receptors, showing antinociceptive activity. | acs.org |
| N-[¹¹C]methylpiperidin-4-yl acetate | Neurodegenerative Disease (Imaging) | PET radioligand for mapping acetylcholinesterase (AChE) activity in the brain. | nih.gov |
Oncological Research (e.g., antiproliferative mechanisms, reversal of drug resistance in preclinical cancer models)
The piperazine and piperidine scaffolds are featured in numerous anticancer agents, and their derivatives have been extensively studied for antiproliferative activity against a wide range of tumor cell lines. mdpi.comnih.govnih.gov
The antiproliferative mechanisms of these compounds are diverse. Arylpiperazine derivatives have been noted for their ability to interact with multiple molecular targets implicated in cancer. mdpi.comnih.gov Specific examples include piperazine-containing thiouracil amides that inhibit poly (ADP-ribose) polymerase (PARP1), a key enzyme in DNA repair, thereby inducing apoptosis in human breast cancer cells. nih.gov Other derivatives, incorporating quinazoline (B50416) and piperidine/piperazine moieties, have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), which is involved in the proliferation and migration of cancer cells. mdpi.com Vindoline-piperazine conjugates have demonstrated significant growth inhibition in cell lines for breast cancer, lung cancer, melanoma, and colon cancer. mdpi.comnih.gov Furthermore, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have shown antileukemic activity, inducing apoptosis in human leukemia cells. nih.gov
Antiproliferative Activity of Selected Piperidine/Piperazine Derivatives
| Compound Derivative | Cancer Cell Line | Reported Activity | Reference |
|---|---|---|---|
| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | GI₅₀ = 1.00 μM | nih.gov |
| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung (HOP-92) | GI₅₀ = 1.35 μM | nih.gov |
| Vindoline-piperazine conjugate 17 | Melanoma (SK-MEL-5) | Growth Percent = -98.17% | mdpi.com |
| Thiouracil amide derivative 5e | Breast (MCF-7) | IC₅₀ = 18.23 μM (PARP1 inhibitor) | nih.gov |
| Methanone derivative 3a | Leukemia (K562, Reh) | Potent apoptosis induction | nih.gov |
| Arylpiperazine derivative | Prostate (LNCaP) | IC₅₀ = 3.67 µM (AR antagonist) | mdpi.com |
Anti-Inflammatory Processes (e.g., modulation of inflammatory mediators in cell models)
Derivatives containing piperidine and piperazine rings have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govijnrd.org These compounds are attractive candidates for developing new anti-inflammatory drugs. nih.gov
The modulation of inflammatory mediators is a key mechanism of action. For example, a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was shown to reduce paw edema and decrease cell migration in a carrageenan-induced pleurisy model. nih.gov Mechanistically, it lowered the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Another piperazine derivative, LQFM-008, exhibited both anti-inflammatory and anti-nociceptive effects, which were found to be mediated through the serotonergic pathway. nih.gov Studies on piperidine-substituted triazine derivatives also found promising anti-inflammatory activity, with significant inhibition of TNF-α and IL-6. researchgate.net The natural alkaloid piperine (B192125), which contains a piperidine ring, is well-known for its anti-inflammatory properties, including the ability to inhibit NF-κB activation. nih.gov
Effects of Piperidine/Piperazine Analogs on Inflammatory Mediators
| Compound Derivative | Model | Effect on Inflammatory Mediators | Reference |
|---|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy | Reduced levels of IL-1β and TNF-α. | nih.gov |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Formalin test | Anti-nociceptive effect mediated via serotonergic pathway. | nih.gov |
| Piperidine-substituted triazine derivatives | In vitro assay | Inhibited TNF-α (up to 73%) and IL-6 (up to 85%). | researchgate.net |
| Piperine | In vitro models | Inhibits NF-κB activation. | nih.gov |
Antiviral Research (e.g., inhibition of viral replication in cell culture models)
The piperidine and piperazine scaffolds are present in molecules investigated for activity against a range of DNA and RNA viruses. ijnrd.orgnih.govmdpi.com
Research has focused on the inhibition of viral replication at various stages of the viral life cycle. A patent for piperidin-4-ylpiperazine compounds describes their potential use in treating Hepatitis C Virus (HCV) infection. google.comgoogle.com In other research, a class of 1,4,4-trisubstituted piperidines was found to block the replication of coronaviruses, including SARS-CoV-2. mdpi.com The mechanism was determined to be the inhibition of the main protease (Mpro), an enzyme essential for viral polyprotein cleavage. mdpi.com The piperidine moiety has also been incorporated into compounds targeting the influenza A virus; certain derivatives act as inhibitors of the hemagglutinin-mediated membrane fusion process, which is critical for viral entry. ijnrd.orgmdpi.com
Antiviral Activity of Representative Piperidine/Piperazine Scaffolds
| Compound Class | Target Virus | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Piperidin-4-ylpiperazine compounds | Hepatitis C Virus (HCV) | Antiviral agent (details not specified). | google.com |
| 1,4,4-Trisubstituted piperidines | Human Coronavirus (HCoV-229E), SARS-CoV-2 | Inhibition of the main protease (Mpro). | mdpi.com |
| N-benzyl 4,4-disubstituted piperidines | Influenza A/H1N1 | Inhibition of hemagglutinin-mediated membrane fusion. | mdpi.com |
| Piperidine derivatives | Influenza A virus | Interaction with a lipophilic pocket in the M2 receptor. | ijnrd.org |
Future Directions and Emerging Research Avenues for 1 Piperidin 4 Yl 4 Propylpiperazine Research
Design and Synthesis of Novel Analogues with Enhanced Receptor Selectivity and Potency
The development of novel analogues of 1-(piperidin-4-yl)-4-propylpiperazine is a primary focus for enhancing therapeutic efficacy. The core strategy involves systematic structural modifications to the piperidine (B6355638) and piperazine (B1678402) rings to improve binding affinity and selectivity for specific receptor targets. The piperazine moiety, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties that can be modulated to improve pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.netconsensus.app
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities. ingentaconnect.com For instance, research on similar piperazine and piperidine derivatives has demonstrated that alterations in the length and flexibility of aliphatic chains, as well as the introduction of various substituents on the aromatic rings, can significantly impact receptor affinity and selectivity. nih.govijrrjournal.com One key approach is the "bitopic ligand" design, where an analogue is engineered to interact with both the primary (orthosteric) and a secondary (allosteric) binding site on a receptor, which can lead to enhanced potency and selectivity.
Furthermore, the synthesis of conformationally restricted analogues can provide valuable insights into the bioactive conformation of the molecule, leading to the design of more potent and selective compounds. The goal is to create a library of derivatives with a range of potencies and selectivities, allowing for the selection of optimal candidates for further preclinical development.
Integration of Advanced Preclinical Methodologies for Deeper Mechanistic Insight
To gain a more profound understanding of the mechanisms of action of this compound and its analogues, the integration of advanced preclinical methodologies is essential. mdpi.com Computational methods, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting drug-target interactions and guiding rational drug design. patsnap.comopenmedicinalchemistryjournal.com Techniques like molecular dynamics simulations can provide insights into the stability and behavior of the drug-receptor complex under physiological conditions. patsnap.com
In vitro and in vivo models are also becoming more sophisticated. The use of humanized models, such as those utilizing induced pluripotent stem cells (iPSCs), can offer more translatable data compared to traditional animal models. sygnaturediscovery.com Advanced in vivo pharmacology studies in relevant animal models of neuropsychiatric disorders are critical for assessing behavioral efficacy and safety profiles. sygnaturediscovery.comnih.govlibd.orgcriver.com Furthermore, the development of specific bioassays and high-throughput screening platforms can accelerate the identification of lead compounds and the elucidation of their molecular mechanisms. libd.org
| Preclinical Methodology | Application in this compound Research | Potential Outcome |
| Molecular Docking | Predicting the binding orientation and affinity of analogues to target receptors. patsnap.com | Identification of key structural features for optimal receptor interaction. |
| Virtual Screening | Evaluating large libraries of virtual compounds to identify potential drug candidates. openmedicinalchemistryjournal.comwikipedia.org | Rapid identification of novel analogues with desired pharmacological profiles. |
| Molecular Dynamics | Simulating the dynamic behavior of the drug-receptor complex over time. patsnap.com | Understanding the stability and conformational changes upon binding. |
| Human iPSC Models | Testing the efficacy and toxicity of compounds on human-derived neuronal cells. sygnaturediscovery.com | Improved prediction of clinical outcomes and patient-specific responses. |
| Transgenic Animal Models | Evaluating the therapeutic effects in models that mimic human disease states. sygnaturediscovery.com | Assessment of in vivo efficacy and potential side effects. |
Mechanistic Elucidation of Off-Target Interactions in Preclinical Systems
A comprehensive understanding of a drug candidate's off-target interactions is crucial for predicting potential side effects and identifying opportunities for drug repurposing. For compounds like this compound, which are based on the versatile piperazine scaffold, the potential for polypharmacology is significant. nih.govresearchgate.netnih.gov
Computational approaches are at the forefront of predicting off-target interactions. frontiersin.orgnih.govllnl.gov Algorithms that analyze ligand binding sites on a proteome-wide scale can predict potential off-target proteins. plos.org Artificial intelligence and machine learning (AI/ML) models, trained on large datasets of known drug-target interactions, can predict potential off-target interactions for new chemical entities with increasing accuracy. frontiersin.orgmdpi.com These in silico predictions can then be validated through in vitro screening against a broad panel of receptors, enzymes, and ion channels. This systematic approach allows for the early identification of potential liabilities and helps to build a comprehensive safety profile for the compound and its analogues.
| Computational Approach | Description | Relevance to Off-Target Prediction |
| Structure-Based Prediction | Identifies structural similarities between the drug's primary target and other proteins' binding sites. plos.org | Predicts off-target binding based on protein structure. |
| Ligand-Based Prediction | Compares the chemical structure of the drug to a database of compounds with known activities. wikipedia.org | Predicts off-target effects based on chemical similarity to other known drugs. |
| Machine Learning Models | Utilizes algorithms trained on vast datasets to predict drug-target interactions. frontiersin.orgmdpi.com | Offers a data-driven approach to identify novel and unexpected off-target interactions. |
Development of this compound-based Research Probes and Imaging Agents
To facilitate a deeper understanding of the in vivo behavior of this compound, the development of specialized research probes and imaging agents is a promising avenue. These tools can be used to visualize and quantify the distribution of the compound and its interaction with target receptors in living systems.
Radiolabeling the compound or its high-affinity analogues with positron-emitting isotopes, such as fluorine-18 (¹⁸F), can create selective radioligands for Positron Emission Tomography (PET) imaging. nih.govnih.govnih.govmdpi.com PET imaging allows for the non-invasive visualization and quantification of receptor occupancy and distribution in the brain and peripheral tissues, providing invaluable information on the pharmacokinetics and pharmacodynamics of the compound. The piperazine scaffold has been successfully incorporated into various PET imaging probes. nih.gov
In addition to PET, fluorescently labeled probes can be developed for in vitro and ex vivo studies. chemrxiv.orgnih.govresearchgate.net These probes can be used in techniques like fluorescence microscopy and flow cytometry to study receptor localization, trafficking, and binding kinetics at the cellular level. chemrxiv.orgnih.gov
Exploration of Novel Biological Targets for the Compound Class
The piperazine scaffold is known for its wide range of pharmacological activities, and derivatives have shown potential in numerous therapeutic areas beyond neuropsychiatry. researchgate.netijrrjournal.comspacefrontiers.orgresearchgate.netnih.gov This suggests that this compound and its analogues may interact with novel biological targets, opening up new therapeutic possibilities.
Systematic screening of these compounds against a diverse range of biological targets could uncover unexpected activities. The piperazine and piperidine moieties are present in drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antihistamine agents. researchgate.netmdpi.comnih.govmdpi.com For example, some piperazine derivatives have been investigated for their activity against histamine (B1213489) H3 receptors and sigma-1 receptors, which are implicated in various neurological and psychiatric disorders. nih.govncn.gov.pl Exploring these and other potential targets could lead to the repurposing of this compound class for new indications, significantly expanding its therapeutic utility. The inherent flexibility of the piperazine ring allows it to interact with a variety of biological targets, making it a valuable starting point for the discovery of novel therapeutic agents. nih.govresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Piperidin-4-yl)-4-propylpiperazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under anhydrous conditions . Reaction temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or acetonitrile) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is typical. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for validation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., piperidine/piperazine ring protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbon骨架.
- Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretches ~3300 cm⁻¹).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. How can researchers assess the in vitro biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated ligands.
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition).
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293 or SH-SY5Y) to determine LD₅₀ .
Advanced Research Questions
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility (logP <3).
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation.
- Bioavailability : Use prodrug approaches (e.g., esterification) or co-administration with P-glycoprotein inhibitors .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange (e.g., ring-flipping in piperazine).
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-generated values (software: Gaussian or ORCA).
- Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns .
Q. What experimental designs bridge in vitro findings to in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models.
- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion or MDCK-MDR1 cell assays.
- Disease Models : Test efficacy in transgenic animals (e.g., Alzheimer’s models for CNS activity) .
Q. How do structural modifications influence receptor binding selectivity?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to predict binding poses against target receptors (e.g., 5-HT₁A vs. D₂).
- SAR Studies : Systematically vary substituents (e.g., propyl vs. isopropyl groups) and measure affinity shifts via SPR or ITC.
- Crystallography : Co-crystallize derivatives with receptors to identify critical interactions (e.g., hydrogen bonds with Glu/Asp residues) .
Q. What methods evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h.
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed piperazine rings).
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
